molecular formula C10H9ClN4 B1169118 4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine

4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine

Cat. No.: B1169118
M. Wt: 220.66
InChI Key: SAKPXXFGOCZGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyridin-3-ylmethyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can lead to the formation of pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-2-amine: Similar structure but with the pyridinyl group at the 2-position.

    4-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-2-amine: Similar structure but with the pyridinyl group at the 4-position.

    N-(pyridin-3-yl)pyrimidin-2-amine: Lacks the chlorine atom at the 4-position.

Uniqueness

4-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine is unique due to the specific positioning of the chlorine atom and the pyridin-3-ylmethyl group, which confer distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66

IUPAC Name

4-chloro-N-(pyridin-3-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H9ClN4/c11-9-3-5-13-10(15-9)14-7-8-2-1-4-12-6-8/h1-6H,7H2,(H,13,14,15)

InChI Key

SAKPXXFGOCZGRC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=NC=CC(=N2)Cl

Origin of Product

United States

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